molecular formula C20H18N4O2 B2458310 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide CAS No. 1210374-20-1

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide

Katalognummer B2458310
CAS-Nummer: 1210374-20-1
Molekulargewicht: 346.39
InChI-Schlüssel: OPKUHPDGFBRXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. The molecule also contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Labeling and Evaluation for PET Imaging : Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for positron emission tomography (PET) imaging. These compounds, through N-methylation, have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo. This approach aims to enhance non-invasive assessments of PBRs, which are implicated in various pathological conditions including inflammation and cancer. The synthesis and biological evaluation of these radioligands demonstrated high specific binding to PBR in multiple organs, suggesting their potential in diagnostic imaging applications (Matarrese et al., 2001).

Materials Science

Polyamides Incorporating Quinoxaline Moieties : Research into the synthesis of new polyamides containing quinoxaline moieties highlights the utility of these compounds in creating materials with excellent thermal stability. These polyamides exhibit high glass transition temperatures and inherent viscosities, suggesting their suitability for applications requiring durable and thermally stable polymers. This work not only provides insights into the structural properties of these polyamides but also opens pathways for their use in high-performance materials (Patil et al., 2011).

Organic Synthesis and Drug Discovery

Synthesis of Novel Quinolones as Antibacterial and Antifungal Agents : The development of novel quinoline carboxamides through N-alkylation reactions showcases their potential as antibacterial and antifungal agents. These compounds have demonstrated strong activity against various bacterial and fungal strains, indicating their promise in addressing antibiotic resistance challenges. The synthesis approach and subsequent biological evaluation of these compounds underline the versatility of quinoline-2-carboxamide derivatives in medicinal chemistry (Moussaoui et al., 2021).

Antitumor Effects of Quinoline-3-carboxamides : Studies on quinoline 3-carboxamides, such as linomide, have identified their immunomodulatory and antitumor effects when administered in vivo. These compounds have shown reproducible antitumor activity against various cancers, emphasizing their potential in cancer therapy. The specificity of their action in vivo, without inducing significant toxicity, makes them interesting candidates for further investigation in oncology (Ichikawa et al., 1992).

Eigenschaften

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-11-14(8-9-18(13)24-10-4-7-19(24)25)22-20(26)17-12-21-15-5-2-3-6-16(15)23-17/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKUHPDGFBRXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.